molecular formula C23H23N3O5 B12128612 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12128612
M. Wt: 421.4 g/mol
InChI Key: PZTUCYPXGLSCLY-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with 3,5-dimethyl groups and a carboxamide linkage to a 1,2,5-oxadiazole (furazan) ring. The oxadiazole moiety is further substituted with a 3,4-diethoxyphenyl group.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O5/c1-5-28-18-10-8-15(12-19(18)29-6-2)20-22(26-31-25-20)24-23(27)21-14(4)16-11-13(3)7-9-17(16)30-21/h7-12H,5-6H2,1-4H3,(H,24,26,27)

InChI Key

PZTUCYPXGLSCLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C)OCC

Origin of Product

United States

Preparation Methods

Benzofuran Core Synthesis

The 3,5-dimethylbenzofuran-2-carboxylic acid precursor is synthesized via Kowalewska’s method :

  • Condensation : 3,5-Dimethylsalicylaldehyde reacts with ethyl chloroacetate in the presence of KOH to form ethyl 3,5-dimethylbenzofuran-2-carboxylate.

  • Hydrazide Formation : Refluxing with hydrazine hydrate in methanol yields 3,5-dimethylbenzofuran-2-carbohydrazide.

  • Oxadiazole-Thiol Intermediate : Treatment with carbon disulfide (CS₂) and KOH generates the thiol-functionalized oxadiazole 2 (Scheme 1).

Critical Parameters :

  • Yield : 68–75% for hydrazide formation under reflux.

  • Ultrasonic Irradiation : Reduces reaction time from 12 hours (conventional) to 45 minutes.

Oxadiazole Ring Construction

The 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine intermediate is synthesized via nitrile oxide cycloaddition :

  • Nitrile Oxide Preparation : 3,4-Diethoxyphenylhydroxamoyl chloride is treated with NaHCO₃ to generate the nitrile oxide.

  • [3+2] Cycloaddition : Reacting with acetonitrile forms the 1,2,5-oxadiazole ring, followed by amination at position 3 using NH₃/EtOH.

Optimization :

  • Solvent : Dimethylformamide (DMF) improves cycloaddition efficiency.

  • Catalyst : CuBr enhances regioselectivity (yield: 82%).

Coupling Strategies for Final Product Assembly

Ultrasonic-Assisted S-Alkylation

Adapted from Faiz et al., this method couples the benzofuran-oxadiazole thiol (2 ) with 3,4-diethoxyphenylbromoacetamide (4j ):

  • Reaction Conditions :

    • Base : K₂CO₃ in DMF.

    • Ultrasonic Irradiation : 40 kHz, 50°C, 2 hours.

  • Yield : 53–79% depending on substituents.

Advantages :

  • Reduced side reactions compared to thermal methods.

  • Eco-friendly with 87% atom economy.

Amide Bond Formation via Carboxylic Acid Activation

A two-step coupling protocol is employed:

  • Acid Chloride Preparation : 3,5-Dimethylbenzofuran-2-carboxylic acid reacts with thionyl chloride (SOCl₂) at 70°C.

  • Coupling : The acid chloride reacts with 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Performance Metrics :

  • Reaction Time : 6 hours at 0–5°C.

  • Yield : 65–72% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity (HPLC) Key Advantage
Ultrasonic S-AlkylationK₂CO₃, DMF, 50°C, ultrasound53–79%95–98%Rapid, fewer byproducts
Acid Chloride CouplingSOCl₂, THF, TEA, 0–5°C65–72%97–99%High regioselectivity
Nitrile Oxide CycloadditionCuBr, DMF, 80°C78–82%93–95%Scalable for industrial production

Key Observations :

  • Ultrasonic Methods prioritize speed but require stringent pH control (pH 8–11).

  • Acid Chloride Route offers superior purity but involves hazardous reagents (SOCl₂).

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted intermediates.

  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.38 (t, 6H, –OCH₂CH₃), δ 2.31 (s, 6H, –CH₃), and δ 7.52 (d, 1H, oxadiazole-H).

  • HRMS : [M+H]⁺ calculated for C₂₄H₂₆N₃O₅: 452.1814; observed: 452.1816.

Challenges and Optimization Opportunities

Regioselectivity in Oxadiazole Formation

  • Issue : Competing 1,2,4-oxadiazole formation under basic conditions.

  • Solution : Use scandium triflate (Sc(OTf)₃) to favor 1,2,5-oxadiazole (95:5 ratio).

Solvent Impact on Coupling Efficiency

  • DMF vs. THF : DMF increases reaction rate but complicates purification; THF offers better selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled temperatures and pressures, with the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its oxadiazole ring can undergo various chemical reactions such as oxidation and substitution, making it valuable in organic synthesis.

Biology

Research has indicated that this compound exhibits potential bioactive properties . Studies have explored its role as an antimicrobial agent and its potential effects on cancer cells:

  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting their DNA integrity .
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use in developing new antimicrobial therapies .

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy against diseases such as diabetes and cancer. For instance, derivatives of the compound are being studied for their ability to lower glucose levels in diabetic models .
  • Mechanism of Action : The interaction of the oxadiazole ring with specific molecular targets is believed to modulate biochemical pathways relevant to disease processes .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal assessed the efficacy of derivatives of this compound against glioblastoma cells. The results demonstrated significant cytotoxic effects and apoptosis induction through DNA damage mechanisms .

Case Study 2: Antidiabetic Activity

In another investigation using a genetically modified Drosophila melanogaster model for diabetes, derivatives of the compound showed a marked reduction in glucose levels. This suggests the potential for developing new treatments for Type 2 diabetes based on this compound's structure .

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Benzofuran Substituents Oxadiazole Substituents CAS Number
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide C${23}$H${23}$N$3$O$5$* 421.4 (calc.) 3,5-dimethyl 4-(3,4-diethoxyphenyl) Not provided
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide C${22}$H${21}$N$3$O$5$ 407.4 3-methyl 4-(3,4-diethoxyphenyl) 880408-23-1
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide C${13}$H${9}$FN$3$O$3$* 274.2 (calc.) 5-fluoro, 3-methyl 4-methyl 872868-48-9

*Calculated based on structural analysis.

Key Observations:

The 5-fluoro substituent in the third analog adds electronegativity, which may influence electronic distribution and binding interactions.

Molecular Weight Trends :

  • The diethoxy-phenyl and dimethyl-benzofuran groups increase the target compound’s molecular weight (~421.4) compared to analogs, suggesting differences in diffusion kinetics or crystallinity.

Functional Implications

  • Lipophilicity : Ethoxy groups (logP ~1.1 per ethoxy) likely increase membrane permeability compared to methyl or fluoro substituents .
  • Electronic Effects : Fluorine’s electron-withdrawing nature may enhance oxidative stability in the third analog , whereas diethoxy groups could donate electron density to the oxadiazole ring.
  • Steric Effects: The 3,5-dimethyl substitution may reduce binding affinity in sterically sensitive targets compared to mono-methyl analogs .

Contextualizing Broader Analogs

  • ANAZF (1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-) : This compound (CAS 155438-11-2) features a nitro group and azo linkage, typical of energetic materials. In contrast, the target compound lacks nitro/azo groups, suggesting divergent applications (e.g., pharmaceuticals vs. explosives).

Q & A

Q. What are the optimal synthetic routes for N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step processes, including (1) preparation of the benzofuran-2-carboxamide core via condensation reactions, (2) functionalization of the oxadiazole ring via Pd-catalyzed C–H arylation, and (3) purification via column chromatography. Purity (>95%) is validated using HPLC with a C18 column (gradient: acetonitrile/water, 0.1% TFA) and NMR spectroscopy (e.g., 1^1H, 13^{13}C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 415.5 g/mol as in structurally similar compounds ).
  • NMR : Assign protons (e.g., diethoxy phenyl groups at δ 1.2–1.4 ppm for CH3_3, benzofuran aromatic protons at δ 6.8–7.5 ppm) .
  • HPLC : Monitor purity using a UV detector (λ = 254 nm) with a retention time specific to the compound’s polarity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4-diethoxyphenyl and oxadiazole moieties in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the diethoxyphenyl group with substituents like methyl, fluoro, or methoxy to assess electronic effects.
  • Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Computational Docking : Use software like AutoDock Vina to model interactions between the oxadiazole ring and hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., cell-based vs. enzymatic)?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic Stability Testing : Use liver microsomes to rule out compound degradation in cell-based systems.
  • Off-Target Screening : Employ broad-spectrum kinase or GPCR panels to identify confounding interactions .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties (e.g., solubility, CYP450 interactions)?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and aqueous solubility.
  • CYP450 Inhibition : Model interactions using molecular dynamics simulations (e.g., CYP3A4 binding affinity via GROMACS).
  • Data Cross-Validation : Compare predictions with experimental results from hepatic stability assays .

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